molecular formula C25H26N2O2 B6621300 N-[(1-phenylcyclopentyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide

N-[(1-phenylcyclopentyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide

Cat. No.: B6621300
M. Wt: 386.5 g/mol
InChI Key: KWRSEMRBWRZVEV-UHFFFAOYSA-N
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Description

N-[(1-phenylcyclopentyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a phenylcyclopentyl group and a pyridinylmethoxy moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[(1-phenylcyclopentyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c28-24(27-19-25(14-6-7-15-25)21-8-2-1-3-9-21)22-10-4-5-11-23(22)29-18-20-12-16-26-17-13-20/h1-5,8-13,16-17H,6-7,14-15,18-19H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRSEMRBWRZVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=CC=C2OCC3=CC=NC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-phenylcyclopentyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide core, followed by the introduction of the phenylcyclopentyl group through a Friedel-Crafts alkylation reaction. The pyridinylmethoxy group is then attached via a nucleophilic substitution reaction. Each step requires precise control of reaction conditions, including temperature, solvent choice, and catalysts, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Catalysts such as palladium or nickel complexes are often employed to facilitate the reactions, and advanced purification methods like chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-phenylcyclopentyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

Scientific Research Applications

N-[(1-phenylcyclopentyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor binding studies and its effects on cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-phenylcyclopentyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including changes in gene expression, protein function, and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-phenylcyclohexyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide
  • N-[(1-phenylcyclopropyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide
  • N-[(1-phenylcyclobutyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide

Uniqueness

Compared to these similar compounds, N-[(1-phenylcyclopentyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide exhibits unique properties due to the specific arrangement of its functional groups. This uniqueness can result in different binding affinities, reactivity, and biological activities, making it a valuable compound for targeted research and applications.

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